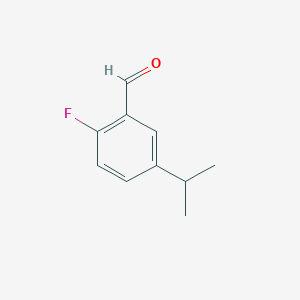

2-Fluoro-5-isopropylbenzaldehyde

Description

2-Fluoro-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11FO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the second position and an isopropyl group at the fifth position on the benzene ring

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

2-fluoro-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C10H11FO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |

InChI Key |

LVYVCJKHCSIVOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 5-isopropylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, ensuring the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products:

Oxidation: 2-Fluoro-5-isopropylbenzoic acid.

Reduction: 2-Fluoro-5-isopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-isopropylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropylbenzaldehyde and its derivatives involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibitory effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Fluorobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.

5-Isopropylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluoro-5-iodobenzaldehyde: Contains an iodine atom instead of an isopropyl group, leading to different chemical behavior.

Uniqueness: 2-Fluoro-5-isopropylbenzaldehyde is unique due to the combined presence of both the fluorine atom and the isopropyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

2-Fluoro-5-isopropylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H11F. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorine atom and an isopropyl group on the benzene ring. These characteristics potentially enhance its biological activity, making it a candidate for further research in drug development and synthetic organic chemistry.

Chemical Structure and Properties

The presence of the fluorine atom in this compound not only influences its chemical reactivity but also its interaction with biological targets. The isopropyl group contributes to steric hindrance, which can affect the compound's binding affinity to various enzymes and receptors. The aldehyde functional group allows for versatile reactivity in organic synthesis, enabling the compound to participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11F |

| Functional Groups | Aldehyde, Fluorine |

| Structural Features | Isopropyl Group |

Biological Activities

Research indicates that this compound may exhibit several biological activities, particularly antimicrobial properties. Related compounds have shown effectiveness against a range of microorganisms, suggesting that this compound could possess similar activities.

Antimicrobial Activity

A study on related aromatic aldehydes demonstrated their effectiveness against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects. For instance, compounds with similar functional groups have been tested using the agar well diffusion method, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | Gram-positive Bacteria | 15 |

| Related Compound B | Gram-negative Bacteria | 20 |

Case Studies and Research Findings

- Antiviral Activity : In a study focusing on flavivirus proteases, compounds structurally related to this compound were evaluated for their inhibitory activity against viral replication. Compounds with similar aromatic structures showed promising results, suggesting that this compound may also inhibit viral enzymes effectively.

- Molecular Docking Studies : Computational studies have indicated that the binding affinity of similar compounds to target proteins can be influenced by the presence of fluorine and bulky groups like isopropyl. These studies provide insights into how this compound might interact with biological targets at a molecular level.

- Enzyme Inhibition : Investigations into the inhibitory effects of aromatic aldehydes on cholinesterases have shown that certain derivatives can act as potent inhibitors. While specific data for this compound is scarce, its structural features suggest potential for similar inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.